2,2,2-三氟乙基 N-(2-氯吡啶-3-基)氨基甲酸酯

描述

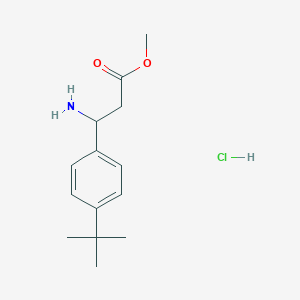

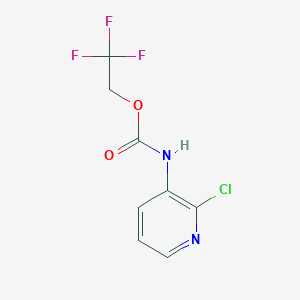

2,2,2-trifluoroethyl N-(2-chloropyridin-3-yl)carbamate is a chemical compound with the following properties:

- IUPAC Name : 2,2,2-trifluoroethyl 2-chloro-3-pyridinylcarbamate

- Molecular Formula : C<sub>8</sub>H<sub>6</sub>ClF<sub>3</sub>N<sub>2</sub>O<sub>2</sub>

- Molecular Weight : 254.6 g/mol

- CAS Number : 1354963-28-2

Synthesis Analysis

The synthesis of this compound involves the reaction of 2,2,2-trifluoroethylamine with 2-chloropyridine-3-carbonyl chloride. The resulting product is the carbamate derivative.

Molecular Structure Analysis

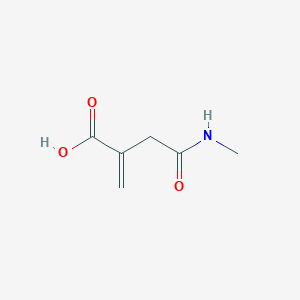

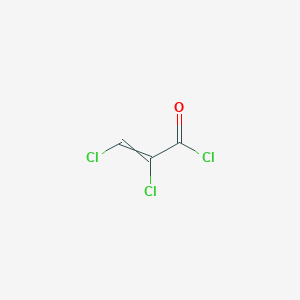

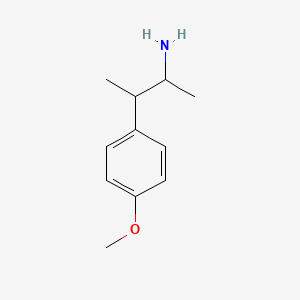

The molecular structure of 2,2,2-trifluoroethyl N-(2-chloropyridin-3-yl)carbamate consists of a trifluoroethyl group attached to the nitrogen atom of the carbamate moiety. The chlorine-substituted pyridine ring completes the structure.

Chemical Reactions Analysis

This compound may participate in various chemical reactions, including nucleophilic substitutions, amidation reactions, and hydrogen bonding interactions. Further studies are needed to explore its reactivity in different contexts.

Physical And Chemical Properties Analysis

- Solubility : Soluble in organic solvents (e.g., dichloromethane, acetone).

- Melting Point : Notable melting point data is not readily available.

- Boiling Point : Further experimental data is required.

- Appearance : Likely a white crystalline solid.

科学研究应用

- Organic Synthesis

- Summary of Application : The compound is used in organic synthesis reactions . The special properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds .

- Methods of Application : An alternative method for enantioselective synthesis of CF3-containing spirooxindoles via [3 + 2] cycloaddition between N-2,2,2-trifluoroethylisatin ketimines and 2,3-dioxopyrrolidines was developed .

- Results or Outcomes : The introduction of this functional group into drug molecules often significantly changes the fat solubility of the parent compound, enhances the metabolic stability of the molecule, and affects its biological activities such as drug absorption, distribution, and donor-receptor interaction .

-

Pharmaceutical Chemistry

- Summary of Application : Trifluoromethyl is widely found in a variety of bioactive molecules and lead compound structures, with protease inhibition, anticancer, anti-tumor, anti-HIV, and other activities .

- Methods of Application : The introduction of trifluoromethyl into drug molecules often significantly changes the fat solubility of the parent compound, enhances the metabolic stability of the molecule, and affects its biological activities such as drug absorption, distribution, and donor-receptor interaction .

- Results or Outcomes : The use of trifluoromethyl in pharmaceutical chemistry has led to the development of drugs with enhanced metabolic stability and improved biological activities .

-

Catalysis

- Summary of Application : The compound has been used in gold-catalyzed hydration of 2,2,2-trifluoroethyl-substituted alkynes .

- Methods of Application : The gold-catalyzed hydration of 2,2,2-trifluoroethyl-substituted alkynes is highly regioselective .

- Results or Outcomes : The process produces β-trifluoromethylketones as major products .

-

Amide Formation

- Summary of Application : The compound has been shown to promote the direct formation of amides from carboxylic acids and amines .

- Methods of Application : The process involves the reaction of carboxylic acids and amines in the presence of the compound .

- Results or Outcomes : The process results in the formation of amides .

-

Imines Formation

- Summary of Application : The compound has been used for the formation of imines from amines or amides with carbonyl compounds .

- Methods of Application : The process involves the reaction of amines or amides with carbonyl compounds in the presence of the compound .

- Results or Outcomes : The process results in the formation of imines .

-

Hydrogenation

- Summary of Application : Hydrogenation of 2,2,2-trifluoroethyl trifluoroacetate catalyzed by anionic tris-phosphine ruthenium hydride complex has been reported .

- Methods of Application : The process involves the hydrogenation of 2,2,2-trifluoroethyl trifluoroacetate in the presence of an anionic tris-phosphine ruthenium hydride complex .

- Results or Outcomes : The process results in the formation of dimethyl (3,3,3-trifluoro-2,2-dihydroxypropyl)phosphonate .

安全和危害

- Toxicity : As with any chemical compound, caution should be exercised during handling. Refer to safety data sheets for specific information.

- Environmental Impact : Assess its environmental persistence and potential effects.

- Storage : Store in a cool, dry place away from direct sunlight.

未来方向

Future research should focus on:

- Biological Activity : Investigate its potential as a drug candidate or agrochemical.

- Synthetic Modifications : Explore derivatization strategies to enhance its properties.

- Structural Elucidation : Determine its crystal structure for a deeper understanding.

Please note that this analysis is based on available information, and further studies are essential to fully characterize this compound. For detailed references, you can find more information here1.

属性

IUPAC Name |

2,2,2-trifluoroethyl N-(2-chloropyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3N2O2/c9-6-5(2-1-3-13-6)14-7(15)16-4-8(10,11)12/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNZEJWHGGZYJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoroethyl N-(2-chloropyridin-3-yl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride](/img/structure/B1452459.png)

![({4-[(2-Chlorophenyl)methoxy]-3,5-dimethylphenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1452477.png)